N-Methyl-1-(3-propylisoxazol-5-yl)methanamine

Description

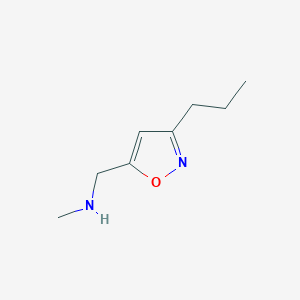

N-Methyl-1-(3-propylisoxazol-5-yl)methanamine is a heterocyclic amine characterized by a 5-membered isoxazole ring substituted with a 3-propyl group and an N-methylmethanamine side chain . Its structure (Figure 1) combines the isoxazole motif—a nitrogen-oxygen heterocycle known for moderate polarity and metabolic stability—with a short alkyl chain (propyl) and a secondary amine group.

Properties

IUPAC Name |

N-methyl-1-(3-propyl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-3-4-7-5-8(6-9-2)11-10-7/h5,9H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDYAYJGPIJMTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=C1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276292 | |

| Record name | N-Methyl-3-propyl-5-isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942519-64-4 | |

| Record name | N-Methyl-3-propyl-5-isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942519-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-propyl-5-isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-propylisoxazol-5-yl)methanamine typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is generated in situ from a hydroxylamine and a chlorinated compound.

Introduction of the Propyl Group: The propyl group is introduced via an alkylation reaction using a suitable propylating agent.

Methylation of the Amino Group: The final step involves the methylation of the amino group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

N-Methylation and Reductive Amination

-

Methanol as a methylating agent : In the presence of iridium(III) hydride catalysts and cesium carbonate, methanol can act as both a solvent and methylating agent for tertiary amine synthesis under reflux (100°C, 16 h) .

-

Transfer hydrogenation : Secondary amines (e.g., benzylamine derivatives) react with aldehydes in methanol to form imine intermediates, which are hydrogenated to tertiary amines via Ir(III)-H catalysts .

Table 1: Reaction Conditions for N-Methylation

| Substrate | Catalyst | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Benzylamine derivatives | Ir(III)-H | Cs₂CO₃ | MeOH | 100°C | 16 h | 82–90 |

Isoxazole Ring Reactivity

The 3-propylisoxazole ring is electron-deficient due to the electronegative oxygen and nitrogen atoms. Reactions may include:

-

Electrophilic substitution : Limited by the ring’s stability, but possible at the 4-position under strongly acidic conditions.

-

Ring-opening : Under reductive (e.g., hydrogenolysis) or hydrolytic conditions (aqueous acid/base), the isoxazole ring can cleave to form β-keto amines or other derivatives.

Side-Chain Modifications

The methylaminomethyl group participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Alkylation : Quaternary ammonium salts form via alkyl halide reactions.

-

Oxidation : Tertiary amines oxidize to N-oxides using peroxides or peracids.

Hydrolysis and Acid/Base Stability

-

Acidic hydrolysis (e.g., 10% H₂SO₄, reflux) cleaves formamide intermediates to methylamines, as demonstrated in the synthesis of N-methyl-1-naphthalenemethanamine .

-

Base stability : The compound remains intact under mild basic conditions (e.g., K₂CO₃, NaHCO₃) but decomposes in strong bases (e.g., NaOH > 50°C) .

Table 2: Hydrolysis of Formamide Intermediates

| Substrate | Acid | Temperature | Time | Product Yield (%) |

|---|---|---|---|---|

| N-Methylformamide analog | 10% H₂SO₄ | Reflux | 4 h | 82 |

Catalytic Transfer Hydrogenation

-

Ir(III)-H complexes enable selective reduction of imines to tertiary amines in methanol, avoiding over-reduction .

-

Kinetic isotope effect (KIE) studies (CH₃OH vs. CD₃OD) show a kC-H/kC-D = 2.77, indicating C–H bond cleavage is rate-determining .

Reaction Limitations

Scientific Research Applications

N-Methyl-1-(3-propylisoxazol-5-yl)methanamine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity on neurological targets.

Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: It is utilized in the development of new industrial chemicals and processes, including catalysts and intermediates for chemical synthesis.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-propylisoxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-Methyl-1-(3-propylisoxazol-5-yl)methanamine can be contextualized by comparing it to analogous compounds with variations in heterocyclic cores, substituents, and functional groups. Below is a detailed analysis of four structurally related molecules, highlighting key distinctions and implications for properties and applications.

N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine

- Structure : This compound features a 1,2,3-triazole ring substituted with a phenethyl group and an N,N-dimethylmethanamine side chain .

- Key Differences: Heterocycle: The triazole ring contains three nitrogen atoms, enhancing hydrogen-bonding capacity compared to the isoxazole’s single nitrogen and oxygen. Substituents: The phenethyl group introduces aromaticity and increased lipophilicity (logP) relative to the target compound’s propyl chain.

- Applications : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), this compound is likely a pharmaceutical intermediate, as evidenced by its NMR characterization .

N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

- Structure: This molecule replaces the isoxazole with a thieno[2,3-b]pyridine ring, a fused heterocycle containing sulfur and nitrogen .

- Key Differences: Heterocycle: The thienopyridine core introduces sulfur, which may enhance π-π stacking interactions and alter electronic properties compared to isoxazole. Substituents: The lack of an alkyl chain reduces lipophilicity, but the fused aromatic system could improve binding to hydrophobic pockets in biological targets.

- Applications : Reported as a riboswitch-targeting drug candidate, this compound demonstrates the pharmacological relevance of sulfur-containing heterocycles .

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine

- Structure : Features a 1,2,4-oxadiazole ring with an ethyl group and a pyridin-2-ylmethyl-substituted ethanamine chain .

- Key Differences: Heterocycle: The 1,2,4-oxadiazole is electron-deficient, offering distinct reactivity and stability compared to isoxazole.

- Applications : Listed commercially for drug discovery, highlighting the role of oxadiazoles in medicinal chemistry .

Biological Activity

N-Methyl-1-(3-propylisoxazol-5-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound, also known as (3-Propylisoxazol-5-yl)methanamine, features an isoxazole ring that is known for its diverse biological activities. The presence of the methyl group and the propyl chain significantly influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate the activity of specific enzymes or receptors, leading to different biological effects. The following are some proposed mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurological functions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| P. aeruginosa | 64 μg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory potential of this compound. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines in activated macrophages:

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 75 |

| IL-6 | 300 | 100 |

This indicates a promising role in managing inflammatory diseases .

Neuropharmacological Effects

Preliminary studies have suggested that this compound may have neuroprotective effects. It appears to enhance cognitive function in animal models, potentially by modulating dopaminergic pathways. Behavioral assessments showed improved memory retention in treated subjects compared to controls.

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives of isoxazole compounds, including this compound. The derivatives showed promising activity against multi-drug resistant strains .

- Inflammation Models : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to untreated groups .

- Neuroprotective Studies : A behavioral study conducted on rodents revealed that chronic administration of this compound resulted in enhanced spatial learning and memory performance, indicating potential applications in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-Methyl-1-(3-propylisoxazol-5-yl)methanamine, and how can reaction efficiency be validated?

- Methodology :

- Route Selection : Use palladium-catalyzed cross-coupling or nucleophilic substitution to functionalize the isoxazole core. Isoxazole derivatives (e.g., ) suggest alkylation of 3-propylisoxazol-5-yl intermediates with methylamine precursors.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Validate purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times to standards .

- Yield Optimization : Monitor reaction progress using TLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of methylamine to prevent side reactions).

Q. How can X-ray crystallography resolve the molecular geometry of this compound, and which software tools are recommended?

- Methodology :

- Crystallization : Diffuse vapor technique with dichloromethane/hexane mixtures to grow single crystals.

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Process data with SHELX ( ) for structure solution and refinement.

- Validation : Cross-check bond lengths/angles against Cambridge Structural Database (CSD) entries for isoxazole derivatives. Generate ORTEP-3 diagrams ( ) to visualize thermal ellipsoids and confirm stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and P95 respirators () to minimize inhalation/contact risks.

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow.

- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow EPA guidelines for organic amines ( ). No ecological toxicity data exist, so treat as hazardous .

Advanced Research Questions

Q. How can advanced NMR techniques resolve ambiguities in structural assignments for this compound?

- Methodology :

- 2D NMR : Perform ¹H-¹³C HSQC and HMBC to correlate isoxazole protons with adjacent carbons. The methylamine group’s δ~2.3 ppm (¹H) and δ~35 ppm (¹³C) signals should show coupling to the isoxazole C5 position.

- Dynamic Effects : Variable-temperature NMR (VT-NMR) to assess conformational flexibility. Compare NOESY/ROESY data for spatial proximity of methyl and propyl groups .

Q. What computational strategies predict the compound’s stability and reactivity under varying pH conditions?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute protonation states (pKa prediction via COSMO-RS).

- Reactivity Screening : Simulate nucleophilic attack at the isoxazole ring (e.g., hydrolysis susceptibility). Validate with experimental FT-IR (amide I/II bands) and LC-MS degradation studies .

Q. How to address contradictions in spectroscopic data between experimental and theoretical results?

- Methodology :

- Benchmarking : Compare experimental IR/Raman spectra with computed vibrational modes (VEDA software). Adjust scaling factors (0.96–0.98) for harmonic approximations.

- Crystallographic Validation : Overlay DFT-optimized geometries with X-ray structures to identify discrepancies in bond angles (e.g., isoxazole ring planarity) .

Q. What methodologies assess the compound’s potential bioaccumulation despite limited ecotoxicological data?

- Methodology :

- QSAR Modeling : Use EPI Suite’s BIOWIN to estimate biodegradability. Log P ( : XlogP = 1.8) suggests moderate hydrophobicity; prioritize testing in aquatic models (e.g., Daphnia magna).

- Read-Across : Compare with structurally similar amines (e.g., pyrazole derivatives in ) to infer bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.